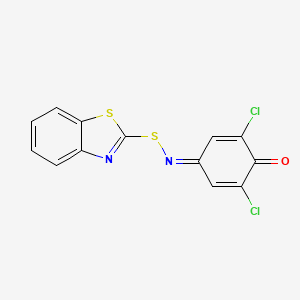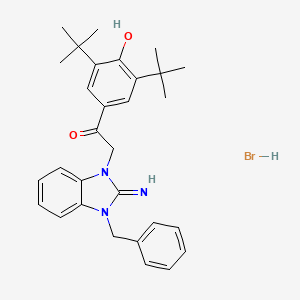![molecular formula C26H32N2O4 B4896444 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide, also known as ABP-700, is a novel small-molecule inhibitor of the calcium-activated chloride channel TMEM16A. The compound has been shown to have potential therapeutic applications in a variety of diseases, including cystic fibrosis, chronic obstructive pulmonary disease, and hypertension.
Wirkmechanismus
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide works by inhibiting the calcium-activated chloride channel TMEM16A. This channel is involved in a variety of physiological processes, including chloride secretion in the lungs and gut, and smooth muscle contraction in the vasculature. By inhibiting TMEM16A, this compound reduces chloride secretion and smooth muscle contraction, leading to improved lung function and blood pressure control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on chloride secretion and smooth muscle contraction, this compound has been shown to reduce inflammation and mucus production in the lungs, and to improve endothelial function in the vasculature. The compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide is its specificity for TMEM16A. This allows for more targeted inhibition of chloride secretion and smooth muscle contraction, with fewer off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some disease models. Additionally, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.
Zukünftige Richtungen
There are several future directions for research on 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide. One area of focus is the development of more potent analogs of the compound, which may be more effective in disease models. Another area of focus is the optimization of the synthesis method to improve scalability and reduce costs. Finally, there is ongoing research on the potential therapeutic applications of this compound in other diseases, including secretory diarrhea, polycystic kidney disease, and cancer.
Synthesemethoden
The synthesis of 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with cyclopropylamine to form an amide intermediate. This intermediate is then reacted with piperidine and allyl bromide to form the allyl-protected piperidine intermediate. The final step involves the coupling of this intermediate with 2-(benzyloxy)benzaldehyde to form the target compound this compound.
Wissenschaftliche Forschungsanwendungen
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide has been extensively studied in preclinical models of cystic fibrosis, chronic obstructive pulmonary disease, and hypertension. In these studies, the compound has been shown to effectively inhibit TMEM16A-mediated chloride secretion, leading to improved lung function and blood pressure control. This compound has also been shown to have potential applications in other diseases, including secretory diarrhea, polycystic kidney disease, and cancer.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methoxy-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-3-16-31-23-7-5-4-6-20(23)18-28-14-12-22(13-15-28)32-25-17-19(8-11-24(25)30-2)26(29)27-21-9-10-21/h3-8,11,17,21-22H,1,9-10,12-16,18H2,2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZZJYJAJWPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=C4OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)

![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)


![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)
